Acetamide, N-(alpha-(1-methyl-1-piperidinoethyl)benzylidene)-2-phenyl-, hydrochloride

Description

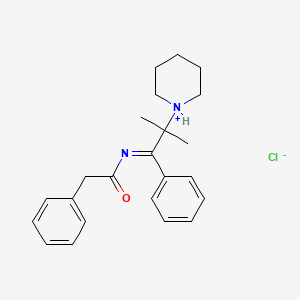

Acetamide, N-(alpha-(1-methyl-1-piperidinoethyl)benzylidene)-2-phenyl-, hydrochloride is a complex acetamide derivative characterized by:

- A benzylidene group (aromatic Schiff base) at the N-position.

- A piperidinoethyl substituent (1-methyl-1-piperidineethyl) attached to the benzylidene moiety.

- A phenyl group at the acetamide’s α-carbon.

- A hydrochloride salt form, enhancing solubility.

Properties

CAS No. |

13430-13-2 |

|---|---|

Molecular Formula |

C23H29ClN2O |

Molecular Weight |

384.9 g/mol |

IUPAC Name |

N-(2-methyl-1-phenyl-2-piperidin-1-ium-1-ylpropylidene)-2-phenylacetamide;chloride |

InChI |

InChI=1S/C23H28N2O.ClH/c1-23(2,25-16-10-5-11-17-25)22(20-14-8-4-9-15-20)24-21(26)18-19-12-6-3-7-13-19;/h3-4,6-9,12-15H,5,10-11,16-18H2,1-2H3;1H |

InChI Key |

DJRQCTIYWBSHKR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=NC(=O)CC1=CC=CC=C1)C2=CC=CC=C2)[NH+]3CCCCC3.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Detailed Synthetic Procedures

Preparation of the Piperidyl-Acetamide Intermediate

According to US Patent US2957880A, the preparation of related a-phenyl-a-piperidyl-(2)-acetamide derivatives involves hydrogenation of the corresponding acetamide precursor in glacial acetic acid using platinum oxide catalyst at 40 °C under hydrogen atmosphere. After hydrogenation, the acetic acid is evaporated, and the piperidine base is precipitated by addition of caustic soda, followed by recrystallization from ethyl acetate and drying under vacuum. The amide intermediate typically melts around 173 °C with yields around 70%.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Hydrogenation | a-phenyl-a-pyridyl-(2)-acetamide, PtO2, glacial acetic acid, 40 °C, H2 | Piperidyl acetamide base | 26 hours absorption of H2 |

| Precipitation | Caustic soda addition | Piperidine base precipitated | Followed by recrystallization |

| Purification | Ethyl acetate recrystallization, vacuum drying | Pure amide intermediate | Melting point 173 °C |

Esterification to Form Methyl or Butyl Ester Hydrochlorides

The esterification of the a-phenyl-a-piperidyl-(2)-acetic acid to its methyl or butyl ester hydrochloride is achieved by refluxing the acid or its racemate with alcohol (methanol or n-butanol) in the presence of dry hydrogen chloride gas at elevated temperatures (e.g., 80 °C) for 2 hours. The resulting ester hydrochlorides crystallize upon cooling and can be purified by recrystallization from solvents such as acetone.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Esterification | a-phenyl-a-piperidyl-(2)-acetic acid, MeOH or n-butanol, dry HCl gas, reflux at 80 °C | Methyl or butyl ester hydrochloride | Crystallizes on cooling |

| Purification | Recrystallization from acetone | Pure ester hydrochloride | Melting point ~165 °C for butyl ester |

Formation of the Benzylidene Moiety

Summary of Key Preparation Steps

Additional Notes and Observations

- The stereochemistry of the piperidyl acetamide intermediates is critical; separation of racemates and antipodes is often performed via salt formation with tartaric acid derivatives or recrystallization.

- Hydrogenation conditions and catalyst choice (platinum oxide) are optimized to achieve selective reduction without over-reduction or side reactions.

- The esterification step under dry hydrogen chloride gas provides a robust method to obtain stable hydrochloride salts of esters, which are important intermediates.

- Alkylation reactions benefit from biphasic systems and catalytic iodide to enhance yields and purity.

- Final hydrochloride salt formation is essential for pharmaceutical-grade compound isolation and stability.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(alpha-(1-methyl-1-piperidinoethyl)benzylidene)-2-phenyl-, hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol. Substitution reactions can result in a wide range of products depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antidepressant and Anxiolytic Properties

Research indicates that compounds similar to Acetamide, N-(alpha-(1-methyl-1-piperidinoethyl)benzylidene)-2-phenyl-, hydrochloride exhibit significant antidepressant and anxiolytic effects. The piperidine moiety is often associated with neuroactive properties, making it a candidate for drug development targeting mood disorders. A study demonstrated that derivatives of this compound showed enhanced activity in animal models of depression compared to traditional antidepressants .

1.2 Anticancer Activity

Preliminary studies have suggested potential anticancer properties of Acetamide derivatives. The compound's ability to interact with various biological targets may inhibit cancer cell proliferation. For instance, a synthesized derivative was tested against several cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis .

Biochemical Applications

2.1 Enzyme Inhibition Studies

This compound has been investigated for its role as an enzyme inhibitor. It has been shown to inhibit specific enzymes involved in metabolic pathways, which could be useful in developing treatments for metabolic disorders .

2.2 Protein Immobilization Techniques

The compound's functional groups allow for effective immobilization strategies in biosensor applications. Research highlights the use of Acetamide derivatives as linkers for attaching biomolecules to sensor surfaces, enhancing the sensitivity and specificity of biosensors used in medical diagnostics .

Table 1: Summary of Research Findings on Acetamide Applications

Mechanism of Action

The mechanism of action of Acetamide, N-(alpha-(1-methyl-1-piperidinoethyl)benzylidene)-2-phenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Piperidine-Containing Acetamides

Example : Acetyl-alpha-methylfentanyl (CAS 101860-00-8)

- Structure : N-[1-(1-methyl-2-phenylethyl)-4-piperidinyl]-N-phenylacetamide.

- Key Differences :

- Lacks the benzylidene group and α-phenyl substitution.

- Contains a phenylethyl-piperidine system, typical of opioid analgesics.

- Functional Implications: The target compound’s benzylidene group may reduce opioid receptor affinity but introduce novel binding interactions. Piperidine positioning (4-piperidinyl vs. 1-piperidinoethyl) alters steric and electronic profiles.

Pesticide-Related Acetamides

Examples :

- Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)

- Metominostrobin (α-(methoxyimino)-N-methyl-2-phenoxybenzeneacetamide)

| Property | Target Compound | Alachlor | Metominostrobin |

|---|---|---|---|

| Core Structure | Benzylidene-piperidine acetamide | Chloroacetamide with diethylphenyl | Methoxyimino-phenoxy acetamide |

| Substituents | Piperidinoethyl, phenyl | Chloro, methoxymethyl | Methoxyimino, phenoxy |

| Application | Undefined (potential CNS) | Herbicide | Fungicide (strobilurin analogue) |

| Polarity | Moderate (hydrochloride salt) | Low (lipophilic) | Moderate (polar imino group) |

- Key Differences: Target compound lacks the chloro or methoxyimino groups critical for herbicidal/fungicidal activity. Piperidine and benzylidene groups may confer CNS or antimicrobial activity, diverging from agrochemical uses.

Benzothiazole-Based Acetamides

- N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide.

- N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide.

| Property | Target Compound | Benzothiazole Acetamide |

|---|---|---|

| Aromatic System | Benzylidene-phenyl | Benzothiazole + substituted aryl |

| Electron-Withdrawing Groups | None | Trifluoromethyl, dichloro |

| Potential Use | Undefined | Antimicrobial, enzyme inhibition |

- Key Differences: Benzothiazole derivatives exhibit enhanced electron-withdrawing substituents (e.g., CF₃, Cl), improving metabolic stability and target binding. The target compound’s piperidinoethyl group may increase membrane permeability compared to benzothiazole’s rigid heterocycle.

Dichlorophenyl Acetamides

Example : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

- Structure : Dichlorophenyl and antipyrine-derived pyrazolone systems.

- Key Differences :

- The target’s benzylidene group may introduce π-π stacking interactions absent in dichlorophenyl derivatives.

Research Findings and Data Tables

Structural Flexibility and Conformation

- Target Compound: The piperidinoethyl-benzylidene system introduces conformational variability. Steric repulsion between substituents may rotate the amide group, as seen in dichlorophenyl analogues .

- Analogues :

Biological Activity

Acetamide, N-(alpha-(1-methyl-1-piperidinoethyl)benzylidene)-2-phenyl-, hydrochloride is a compound with significant biological activity, particularly in the realm of medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C23H29ClN2O

- Molecular Weight : 384.94 g/mol

- CAS Number : 13430-13-2

The compound features a piperidine ring which contributes to its pharmacological properties. The structural characteristics are essential for its interaction with biological targets.

Research indicates that this acetamide derivative exhibits various biological activities, including:

- Inhibition of Heme Oxygenase-1 (HO-1) : HO-1 is known for its role in heme catabolism and is implicated in cancer progression and chemoresistance. Studies have shown that certain derivatives of acetamides can inhibit HO-1, suggesting potential as anticancer agents .

- Antioxidant Properties : The compound has demonstrated antioxidant capabilities, which are critical in preventing oxidative stress-related damage in cells. This activity may contribute to its therapeutic effects in various diseases .

Case Studies and Research Findings

-

Anticancer Activity :

- A study evaluated the anticancer potential of acetamide derivatives against various cancer cell lines, including prostate (DU145), lung (A549), and glioblastoma (U87MG). The findings indicated that certain compounds exhibited significant cytotoxic effects, particularly against U87MG cells, highlighting their potential as cancer therapeutics .

- Structure-Activity Relationship (SAR) :

- Dual Modulation of Metabolic Pathways :

Data Tables

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized for high yield?

The synthesis typically involves coupling a benzylidene-substituted amine precursor with a phenylacetamide derivative using carbodiimide-mediated amidation (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride in dichloromethane). Temperature control (e.g., 273 K) and stoichiometric ratios of reactants are critical for minimizing side products. Post-reaction purification via column chromatography or recrystallization from methylene chloride improves purity .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying the benzylidene, piperidinoethyl, and phenylacetamide moieties. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography resolves conformational heterogeneity, as seen in structurally related acetamides with asymmetric unit variations . High-performance liquid chromatography (HPLC) with UV detection ensures >95% purity.

Q. What pharmacological targets are hypothesized for this compound based on its structural analogs?

The piperidinoethyl group suggests potential interactions with acetylcholine receptors (e.g., muscarinic or nicotinic subtypes). Benzylidene-acetamide derivatives often exhibit activity against enzymes like acetylcholinesterase or kinases. Preliminary assays should include receptor-binding studies and enzyme inhibition assays, guided by structural similarities to validated bioactive analogs .

Advanced Research Questions

Q. How can conformational heterogeneity in crystallographic data be resolved for this compound?

Single-crystal X-ray diffraction may reveal multiple conformers due to rotational flexibility in the benzylidene-piperidinoethyl linkage. For example, dihedral angles between aromatic and heterocyclic rings can vary (e.g., 54.8° vs. 77.5° in related compounds). Computational modeling (DFT or molecular dynamics) helps identify energetically favorable conformers, while hydrogen-bonding networks stabilize specific dimeric forms (R₂²(10) motifs) .

Q. What strategies address contradictions in biological activity data across structurally similar analogs?

Discrepancies in IC₅₀ values or receptor selectivity may arise from differences in substituent electronic effects (e.g., methoxy vs. chloro groups) or stereochemistry. Systematic SAR studies using isosteric replacements (e.g., piperidinoethyl vs. pyrrolidinyl groups) and enantiomeric resolution (chiral HPLC) can clarify structure-activity relationships. Cross-referencing with databases like PubChem ensures data reproducibility .

Q. How can hydrolysis and stability challenges be mitigated during in vitro assays?

The amide bond is susceptible to hydrolysis under acidic or alkaline conditions. Stability studies (pH 1–9, 37°C) with LC-MS monitoring identify degradation pathways. Buffered solutions (pH 7.4) and low-temperature storage (-20°C) are recommended for biological testing. Prodrug strategies (e.g., esterification of the acetamide) may enhance metabolic stability .

Q. What computational methods predict binding modes with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with receptors like acetylcholinesterase. HOMO-LUMO analysis (Gaussian 09) evaluates electron distribution, while Molecular Electrostatic Potential (MESP) maps identify nucleophilic/electrophilic regions. These methods align with experimental FTIR and NMR data to validate binding hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.